2-((4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(2-methoxyethyl)acetamide
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Overview
Description
2-((4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(2-methoxyethyl)acetamide is a chemical compound belonging to the class of pyrimidinones. Pyrimidinones are known for their diverse biological activities and are often used in pharmaceuticals and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The compound can be synthesized through a multi-step reaction process. One common method involves the reaction of ethyl 2-((4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetate with 2-methoxyethanol under acidic conditions. The reaction typically requires a catalyst, such as hydrochloric acid, and is conducted at elevated temperatures to ensure completion.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of automated systems for precise control of reaction conditions, such as temperature and pH, ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The sulfur atom in the thioether group can be oxidized to form sulfoxides or sulfones.
Reduction: : The carbonyl group in the pyrimidinone ring can be reduced to a hydroxyl group.
Substitution: : The ethyl group on the pyrimidinone ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide and m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
Oxidation: : Formation of sulfoxides or sulfones.
Reduction: : Formation of hydroxylated pyrimidinones.
Substitution: : Formation of various substituted pyrimidinones.
Scientific Research Applications
This compound has several applications in scientific research, including:
Chemistry: : Used as an intermediate in the synthesis of more complex molecules.
Biology: : Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: : Investigated for its therapeutic potential in treating various diseases.
Industry: : Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. For example, it may inhibit enzymes or bind to receptors, leading to biological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
This compound is similar to other pyrimidinone derivatives, such as 2-((4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide and 2-((4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)propanoate. it is unique due to its specific structural features, such as the presence of the methoxyethyl group, which can influence its reactivity and biological activity.
List of Similar Compounds
2-((4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide
2-((4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)propanoate
2-((4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)butanoate
Properties
IUPAC Name |
2-[(4-ethyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(2-methoxyethyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O3S/c1-3-8-6-9(15)14-11(13-8)18-7-10(16)12-4-5-17-2/h6H,3-5,7H2,1-2H3,(H,12,16)(H,13,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGQHASOLVHDJCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)NC(=N1)SCC(=O)NCCOC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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